molecular formula C5H16N2O6P2 B1675309 Lidadronic Acid CAS No. 63132-38-7

Lidadronic Acid

Cat. No.: B1675309
CAS No.: 63132-38-7
M. Wt: 262.14 g/mol
InChI Key: FQBCODHKOPSNSZ-UHFFFAOYSA-N
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Description

Lidadronic acid is a bioactive chemical compound with the molecular formula C5H16N2O6P2 It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

Lidadronic acid can be synthesized through various methods. One common synthetic route involves the preparation of L-iduronic acid and α-L-iduronidation using methyl 1,2,3,4-tetra-O-acetyl-α-L-iduronate as a glycosyl donor . The reaction conditions typically involve Ferrier’s photobromination and subsequent radical reduction with tris(trimethylsilyl)silane .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired application and production scale.

Chemical Reactions Analysis

Types of Reactions

Lidadronic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions involve replacing one functional group in this compound with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and modified forms of this compound.

Scientific Research Applications

Lidadronic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of lidadronic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes and proteins, leading to various physiological effects. For example, this compound can inhibit osteoclast activity, reducing bone resorption and increasing bone density .

Comparison with Similar Compounds

Lidadronic acid can be compared with other similar compounds, such as zoledronic acid and alendronic acid. These compounds share similar chemical structures and mechanisms of action but may differ in their specific applications and effects . The unique properties of this compound make it suitable for specific research and industrial applications.

List of Similar Compounds

  • Zoledronic acid
  • Alendronic acid
  • Ibandronic acid
  • Minodronic acid
  • Risedronic acid

Conclusion

This compound is a versatile compound with significant applications in various scientific fields Its unique chemical properties and mechanisms of action make it a valuable tool for research and industrial purposes

Properties

63132-38-7

Molecular Formula

C5H16N2O6P2

Molecular Weight

262.14 g/mol

IUPAC Name

[1-amino-3-(dimethylamino)-1-phosphonopropyl]phosphonic acid

InChI

InChI=1S/C5H16N2O6P2/c1-7(2)4-3-5(6,14(8,9)10)15(11,12)13/h3-4,6H2,1-2H3,(H2,8,9,10)(H2,11,12,13)

InChI Key

FQBCODHKOPSNSZ-UHFFFAOYSA-N

SMILES

CN(C)CCC(N)(P(=O)(O)O)P(=O)(O)O

Canonical SMILES

CN(C)CCC(N)(P(=O)(O)O)P(=O)(O)O

Appearance

Solid powder

63132-38-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Lidadronic Acid;  Lidadronate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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